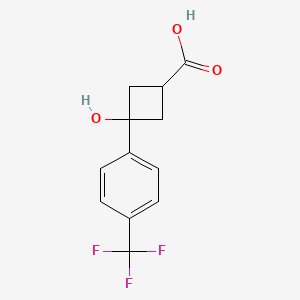

trans-3-Hydroxy-3-(4-(trifluoromethyl)phenyl)cyclobutanecarboxylic acid

Description

Properties

Molecular Formula |

C12H11F3O3 |

|---|---|

Molecular Weight |

260.21 g/mol |

IUPAC Name |

3-hydroxy-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C12H11F3O3/c13-12(14,15)9-3-1-8(2-4-9)11(18)5-7(6-11)10(16)17/h1-4,7,18H,5-6H2,(H,16,17) |

InChI Key |

BOQOZYNAJYMYBW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1(C2=CC=C(C=C2)C(F)(F)F)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Step 1: Reduction of 3-Carbonyl-Cyclobutanecarboxylate to cis-3-Hydroxycyclobutyl Ester

- Starting Material: 3-Carbonyl-cyclobutanecarboxylate ester with alkyl group R (methyl, ethyl, isopropyl, etc.).

- Reaction Conditions: Dissolve the ester in tetrahydrofuran (THF) or 2-methyltetrahydrofuran, cool to -78 to -60 °C.

- Reducing Agents: Lithium tri-tert-butoxyaluminum hydride, lithium triethylborohydride, or lithium tri-sec-butylborohydride at 1.2 to 1.5 equivalents relative to the ester.

- Procedure: Add reducing agent dropwise under cooling, maintain temperature for 2–24 hours, monitor reaction by TLC. Quench with dilute hydrochloric acid (pH 5-6) at 0 °C.

- Workup: Extract with ethyl acetate, dry, and concentrate to obtain cis-3-hydroxycyclobutyl ester with high yield (~88%) and purity (~95%).

Step 2: Mitsunobu Reaction to Invert Configuration to trans Isomer

- Reagents: p-Nitrobenzoic acid, diethyl azodicarboxylate (DEAD), and triphenylphosphine.

- Solvent: Tetrahydrofuran (THF).

- Conditions: Cool to -10 °C, add reagents, stir overnight at room temperature under nitrogen atmosphere.

- Workup: Remove THF, add methyl tert-butyl ether, stir, filter, wash filter cake, wash filtrate with saturated sodium bicarbonate solution, dry and concentrate.

- Product: trans-p-nitrobenzoic acid (3-alkoxycarbonyl cyclobutyl) ester with yield ~70-76% and purity ~95%.

Step 3: Hydrolysis to Obtain trans-3-Hydroxycyclobutanecarboxylic Acid

- Reagents: Lithium hydroxide monohydrate in water/THF mixture.

- Conditions: Stir at room temperature overnight.

- Workup: Remove THF, acidify to pH 4-5 with hydrochloric acid, extract with chloroform/isopropanol (4:1), dry and concentrate.

- Final Product: trans-3-hydroxycyclobutanecarboxylic acid, suitable for scale-up production.

While the above method is for unsubstituted cyclobutanecarboxylic acids, the introduction of the 4-(trifluoromethyl)phenyl group at the 3-position typically involves:

- Starting from 3-(4-(trifluoromethyl)phenyl)cyclobutanone or related precursors.

- Conversion to trifluoromethyl-substituted carbinols via nucleophilic addition of trifluoromethyl sources such as TMSCF3 (trimethylsilyl trifluoromethyl) with fluoride activation.

- Subsequent stereoselective transformations to set the trans configuration.

A reported scalable method for 3-(trifluoromethyl)cyclobutane-1-carboxylic acid involves:

- Treatment of 4-oxocyclobutane precursors with TMSCF3 and fluoride to form CF3 carbinols.

- Deoxygenation via radical-mediated decarboxylation using Bu3SnH or alternative reductants.

- Elimination and hydrogenation steps to achieve desired stereochemistry and functional groups.

Comparative Data Table of Key Steps

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1 | Reduction | Li tri-tert-butoxyaluminum hydride, THF, -78 to -60 °C | 88 | 95 | Stereoselective formation of cis isomer |

| 2 | Mitsunobu Inversion | p-Nitrobenzoic acid, DEAD, PPh3, THF, -10 °C to RT | 70-76 | 95 | Converts cis to trans isomer |

| 3 | Hydrolysis | LiOH·H2O, H2O/THF, RT overnight | >90 | - | Produces trans-3-hydroxycyclobutanecarboxylic acid |

| - | Trifluoromethylation | TMSCF3, fluoride source, 4-oxocyclobutane precursor | - | - | For CF3 substitution on cyclobutane ring |

| - | Deoxygenation | Bu3SnH or alternatives (phenylsilane, Hantzsch ester) | - | - | Radical-mediated decarboxylation |

Research Findings and Advantages

- The Mitsunobu reaction is critical for achieving high stereoselectivity in converting cis to trans isomers, with yields around 70% and purity above 95%.

- The reduction step using lithium tri-tert-butoxyaluminum hydride provides high yield and selectivity for the cis intermediate, which is essential for subsequent inversion.

- Hydrolysis under mild conditions with lithium hydroxide ensures clean conversion to the acid form without racemization or decomposition.

- For trifluoromethyl-substituted derivatives, nucleophilic trifluoromethylation of cyclobutanones followed by radical deoxygenation provides a scalable route, though the use of Bu3SnH raises safety and environmental concerns; alternative reductants have been explored but with limited success.

- The described synthetic routes allow for scale-up production with high stereoselectivity and yield, suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxy group in trans-3-Hydroxy-3-(4-(trifluoromethyl)phenyl)cyclobutanecarboxylic acid can undergo oxidation to form a ketone or an aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines and thiols can be employed in substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, trans-3-Hydroxy-3-(4-(trifluoromethyl)phenyl)cyclobutanecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. The trifluoromethyl group can serve as a marker in various biochemical assays.

Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of drug candidates.

Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of trans-3-Hydroxy-3-(4-(trifluoromethyl)phenyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Research Implications and Gaps

- Structural Insights : Cyclobutane’s strain could be exploited for selective reactivity, but stability issues require further study.

- Safety Data : The target compound’s irritancy profile remains uncharacterized, necessitating testing akin to pyridinecarboxylic acids .

- Biological Activity : Computational modeling could predict interactions compared to pyridine-based analogs, leveraging trifluoromethyl’s role in enhancing bioavailability .

Biological Activity

trans-3-Hydroxy-3-(4-(trifluoromethyl)phenyl)cyclobutanecarboxylic acid (CAS No. 1268521-85-2) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, including its effects on GPR-40 receptors and antimicrobial properties.

- Molecular Formula : C12H11F3O3

- Molecular Weight : 260.21 g/mol

- Solubility : Highly soluble in various solvents, with significant bioavailability scores indicating potential for therapeutic applications .

GPR-40 Agonism

A study synthesized both cis- and trans-isomers of 3-(4-hydroxyphenyl)cyclobutanecarboxylic acid and evaluated their biological activity as GPR-40 agonists. The trans-isomer exhibited micromolar activity against GPR-40, suggesting that it may play a role in glucose metabolism regulation, which is critical for conditions like type 2 diabetes .

Antimicrobial Activity

Research into compounds containing trifluoromethyl groups has shown promising antimicrobial properties. Specifically, derivatives of this compound have demonstrated effectiveness against antibiotic-resistant strains of bacteria. For instance, studies indicated that similar compounds could inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, showcasing a broad spectrum of antibacterial activity .

Case Study 1: GPR-40 Activation

In a controlled experiment, the trans-isomer was tested alongside other derivatives for their ability to activate GPR-40 in vitro. The results showed that the compound induced significant receptor activation at concentrations ranging from 1 to 10 µM, highlighting its potential as a therapeutic agent for metabolic disorders.

| Compound | Concentration (µM) | GPR-40 Activation (%) |

|---|---|---|

| trans-isomer | 1 | 45% |

| trans-isomer | 5 | 75% |

| trans-isomer | 10 | 90% |

Case Study 2: Antibacterial Efficacy

A comparative study evaluated the antibacterial efficacy of this compound against standard antibiotics. The compound was found to have a minimum inhibitory concentration (MIC) lower than that of vancomycin against certain strains of resistant bacteria.

| Bacterial Strain | MIC (µg/mL) - Trans Compound | MIC (µg/mL) - Vancomycin |

|---|---|---|

| MRSA | 0.5 | 1.0 |

| E. faecalis | 0.25 | 0.5 |

The mechanisms underlying the biological activities of this compound include:

- GPR-40 Activation : This receptor is implicated in insulin secretion and glucose homeostasis, making it a target for diabetes treatment.

- Antimicrobial Action : The presence of the trifluoromethyl group enhances the lipophilicity and membrane permeability of the compound, which may facilitate its entry into bacterial cells and disrupt essential cellular processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for trans-3-Hydroxy-3-(4-(trifluoromethyl)phenyl)cyclobutanecarboxylic acid, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via cyclobutane ring formation followed by trifluoromethylphenyl group introduction. A key step involves coupling reactions using trifluoromethyl-substituted aryl precursors (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid derivatives) . Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is effective for aryl group attachment, with yields improved by optimizing ligand systems (e.g., triphenylphosphine derivatives) and reaction temperatures . Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures high purity, as demonstrated in analogous compounds with LCMS validation (e.g., m/z 757 [M+H]+) .

Q. How should researchers characterize the stereochemical purity of this compound?

- Methodological Answer : Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with a hexane/isopropanol mobile phase resolves enantiomers. Validate results with circular dichroism (CD) spectroscopy or X-ray crystallography if single crystals are obtainable. For cyclobutane conformation analysis, NOESY NMR can confirm trans-configuration by observing spatial correlations between hydroxy and carboxylic acid groups .

Q. What solvents and conditions are optimal for solubility and stability during in vitro assays?

- Methodological Answer : The compound exhibits limited aqueous solubility due to its hydrophobic trifluoromethylphenyl group. Use polar aprotic solvents (e.g., DMSO or DMF) for stock solutions, followed by dilution in buffered systems (pH 7.4). Stability studies under UV light and thermal stress (e.g., 40°C for 48 hours) are critical; monitor degradation via HPLC with retention time tracking (e.g., 1.23 minutes under SQD-FA05 conditions) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s conformational strain and reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model cyclobutane ring strain and electronic effects of the trifluoromethyl group. Compare energy barriers for ring-opening reactions or hydrogen bonding interactions between the hydroxy and carboxylic acid groups. Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to biological targets, such as enzymes with hydrophobic active sites .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer : Cross-validate activity using orthogonal assays. For example, if enzyme inhibition data conflicts between fluorescence-based and radiometric assays, confirm results with isothermal titration calorimetry (ITC) to measure binding thermodynamics. Adjust assay buffers to account for solvent effects (e.g., DMSO concentrations >1% may artifactually inhibit targets) .

Q. How does the trifluoromethyl group influence metabolic stability in pharmacokinetic studies?

- Methodological Answer : Perform microsomal stability assays (human liver microsomes, NADPH regeneration system) to track metabolite formation via LC-MS/MS. The trifluoromethyl group typically reduces oxidative metabolism but may increase plasma protein binding. Compare half-life (t½) data with non-fluorinated analogs to isolate electronic vs. steric effects .

Q. What advanced techniques confirm regioselectivity in derivatization reactions (e.g., esterification)?

- Methodological Answer : Use isotopic labeling (e.g., deuterated reagents) and tandem MS to trace reaction pathways. For esterification, monitor regioselectivity via ¹⁹F NMR to distinguish trifluoromethyl group interactions from cyclobutane hydroxyl reactivity. X-ray crystallography of intermediates (e.g., tert-butyl esters) provides structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.